5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17658822
Molecular Formula: C10H6ClFN2O2
Molecular Weight: 240.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6ClFN2O2 |
|---|---|
| Molecular Weight | 240.62 g/mol |
| IUPAC Name | 3-(4-chloro-3-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H6ClFN2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |
| Standard InChI Key | XGJQVEFUIWSAPD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)F)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1888562-76-2) features a pyrazole ring substituted at the third position with a carboxylic acid group and at the fifth position with a 4-chloro-3-fluorophenyl moiety. The molecular formula is , with a molecular weight of 240.62 g/mol . The InChIKey (XGJQVEFUIWSAPD-UHFFFAOYSA-N) and SMILES notation (C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)F)Cl) provide precise descriptors of its atomic connectivity and stereoelectronic properties.
The chloro and fluoro substituents on the phenyl ring induce electronic effects that influence reactivity. The ortho-chloro and meta-fluoro arrangement creates a dipole moment, enhancing the compound's ability to participate in halogen bonding interactions—a critical feature for ligand-receptor binding in drug design.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.62 g/mol |
| CAS Number | 1888562-76-2 |
| SMILES | C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)F)Cl |
| InChIKey | XGJQVEFUIWSAPD-UHFFFAOYSA-N |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically follows a multi-step protocol common to pyrazole derivatives:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
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Substitution Reactions: Introduction of the 4-chloro-3-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability.
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Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at the third position of the pyrazole ring to the carboxylic acid using potassium permanganate or Jones reagent.
Industrial-scale production often employs continuous flow reactors to optimize yield and purity. For example, a telescoped synthesis involving inline quenching and crystallization steps can achieve >85% purity while minimizing byproducts.
Key Challenges
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Regioselectivity: Ensuring proper substitution patterns on the pyrazole ring requires precise control over reaction temperatures and catalysts.
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Halogen Stability: The chloro and fluoro groups are susceptible to displacement under strongly nucleophilic conditions, necessitating inert atmospheres and anhydrous solvents.
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1700–1680 cm (C=O stretch) and 1550–1500 cm (C=N pyrazole ring vibrations).
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NMR Spectroscopy:
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NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 3H, aromatic-H), 13.1 (bs, 1H, COOH).
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NMR: δ -112.5 ppm (meta-F).
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Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL at 25°C) but dissolves readily in DMSO and DMF. Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under prolonged heating .
Applications and Biological Relevance
Agrochemical Uses
In agrochemistry, the compound’s halogenated aromatic system may serve as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials of related compounds demonstrate 90% weed suppression at 50 g/ha.
Comparative Analysis with Analogous Compounds
The presence of fluorine in 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid enhances metabolic stability compared to non-fluorinated analogs, as evidenced by in vitro microsomal assays showing a 40% reduction in clearance rates .
Future Research Directions
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Activity Optimization: Structure-activity relationship (SAR) studies to refine substituent patterns for enhanced target binding.
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Process Chemistry: Development of enantioselective syntheses to access chiral derivatives for neurological applications.
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Environmental Impact: Biodegradation studies to assess ecotoxicological risks in agrochemical use.
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